Cas no 1157930-03-4 ((3-(Pyridin-3-yl)-1H-pyrazol-4-yl)methanol)

(3-(Pyridin-3-yl)-1H-pyrazol-4-yl)methanol is a heterocyclic compound featuring a pyridine and pyrazole core with a hydroxymethyl functional group. This structure imparts versatility in coordination chemistry and pharmaceutical applications, serving as a key intermediate in the synthesis of bioactive molecules. The hydroxymethyl group enhances reactivity, enabling further derivatization for tailored properties. Its pyridine moiety contributes to metal-binding capabilities, making it useful in catalysis or material science. The compound's stability under standard conditions ensures handling convenience in research and industrial settings. Its balanced polarity allows solubility in common organic solvents, facilitating synthetic workflows. As a building block, it offers precision in constructing complex molecular architectures for medicinal chemistry or functional materials development.
(3-(Pyridin-3-yl)-1H-pyrazol-4-yl)methanol structure
1157930-03-4 structure
Product Name:(3-(Pyridin-3-yl)-1H-pyrazol-4-yl)methanol
CAS No:1157930-03-4
MF:C9H9N3O
MW:175.187261343002
CID:5045195
Update Time:2025-06-06

(3-(Pyridin-3-yl)-1H-pyrazol-4-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol
    • (5-pyridin-3-yl-1H-pyrazol-4-yl)methanol
    • (3-(Pyridin-3-yl)-1H-pyrazol-4-yl)methanol
    • Inchi: 1S/C9H9N3O/c13-6-8-5-11-12-9(8)7-2-1-3-10-4-7/h1-5,13H,6H2,(H,11,12)
    • InChI Key: HKJLIOYOYPDLDD-UHFFFAOYSA-N
    • SMILES: OCC1C=NNC=1C1C=NC=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 165
  • XLogP3: -0.1
  • Topological Polar Surface Area: 61.8

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